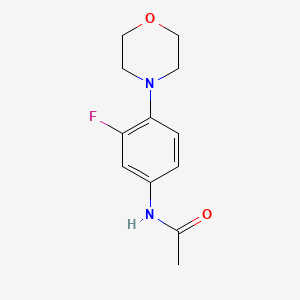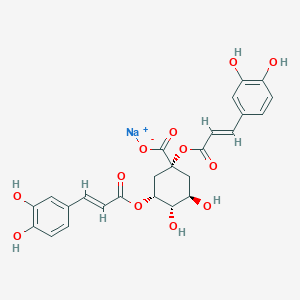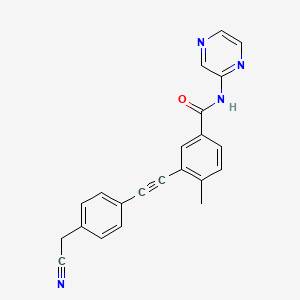
3-((4-(Cyanomethyl)phenyl)ethynyl)-4-methyl-N-(pyrazin-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-(Cyanomethyl)phenyl)ethynyl)-4-methyl-N-(pyrazin-2-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core substituted with a cyanomethyl group, an ethynyl linkage, and a pyrazinyl moiety, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(Cyanomethyl)phenyl)ethynyl)-4-methyl-N-(pyrazin-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyanomethyl Intermediate: The cyanomethyl group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source.
Ethynylation: The ethynyl group is often introduced through a Sonogashira coupling reaction, which involves the coupling of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Amidation: The final step involves the formation of the benzamide linkage through an amidation reaction, where the amine group of the pyrazinyl moiety reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-((4-(Cyanomethyl)phenyl)ethynyl)-4-methyl-N-(pyrazin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution or nucleophiles like sodium azide (NaN₃) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-((4-(Cyanomethyl)phenyl)ethynyl)-4-methyl-N-(pyrazin-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 3-((4-(Cyanomethyl)phenyl)ethynyl)-4-methyl-N-(pyrazin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Cyano-1-phenyl-1H-pyrazol-5-yl)-1-(4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carboxamide
- N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
3-((4-(Cyanomethyl)phenyl)ethynyl)-4-methyl-N-(pyrazin-2-yl)benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ethynyl linkage and pyrazinyl moiety differentiate it from other similar compounds, potentially leading to unique interactions with biological targets and novel applications in various fields.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C22H16N4O |
|---|---|
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
3-[2-[4-(cyanomethyl)phenyl]ethynyl]-4-methyl-N-pyrazin-2-ylbenzamide |
InChI |
InChI=1S/C22H16N4O/c1-16-2-8-20(22(27)26-21-15-24-12-13-25-21)14-19(16)9-7-17-3-5-18(6-4-17)10-11-23/h2-6,8,12-15H,10H2,1H3,(H,25,26,27) |
Clé InChI |
DBVDMKRPJZDETE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)NC2=NC=CN=C2)C#CC3=CC=C(C=C3)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





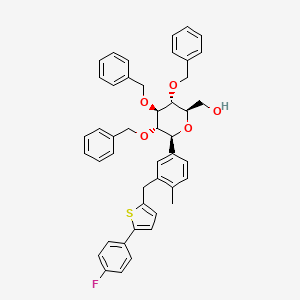
![[5-(4-Methyl-1-piperazinyl)imidazo[1,2-a]pyridin-2-yl]methanol](/img/structure/B13851452.png)
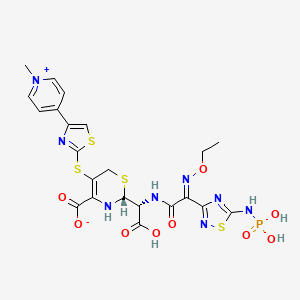
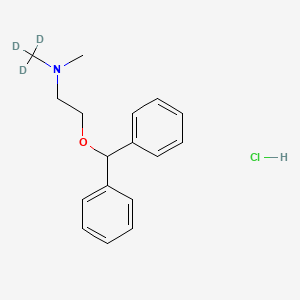
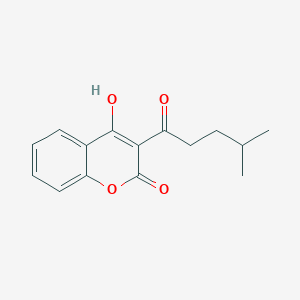
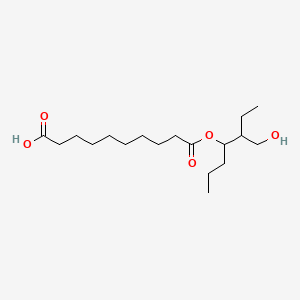
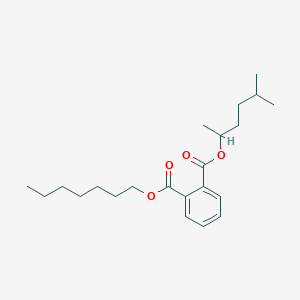
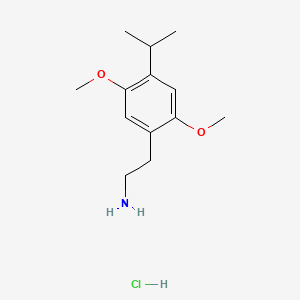
![(S)-1-(9-(2-(Dimethylamino)ethyl)-3-(hydroxymethyl)-3,4-dihydro-1H-pyrrolo[2,3-h]isoquinolin-2(7H)-yl)ethanone](/img/structure/B13851484.png)
